molecular formula C20H19F3N2O3S2 B2765520 4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896679-13-3

4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2765520
CAS No.: 896679-13-3
M. Wt: 456.5
InChI Key: JXZFKRHCHPGGRG-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates two privileged pharmacophores: a benzenesulfonamide group and a thiazole ring. The benzenesulfonamide moiety is a well-known scaffold in drug discovery, frequently associated with enzyme inhibition and found in compounds investigated as sodium channel blockers . The 4-(trifluoromethyl)phenyl-substituted thiazole is a key structural feature that enhances the molecule's potential as a bioactive compound, as the thiazole ring is a recognized biologically active scaffold present in more than 18 FDA-approved drugs . Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making this core structure a valuable template for developing novel therapeutic agents . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This combination of features makes this compound a potentially valuable chemical tool for researchers studying ion channel function, exploring new avenues in infectious disease, or investigating pathways in oncology and inflammation. It is supplied as a high-purity solid for use in in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S2/c1-2-28-17-7-9-18(10-8-17)30(26,27)24-12-11-16-13-29-19(25-16)14-3-5-15(6-4-14)20(21,22)23/h3-10,13,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZFKRHCHPGGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic molecule notable for its diverse biological activities. Characterized by the presence of an ethoxy group, a trifluoromethyl group, a phenyl ring, and a thiazole ring, this compound exhibits potential therapeutic applications across various fields, particularly in modulating cellular processes and influencing lipid metabolism and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N2O3S2C_{20}H_{19}F_{3}N_{2}O_{3}S_{2}, with a molecular weight of 456.5 g/mol. The structural features contribute to its lipophilicity and biological interactions, making it a candidate for further research in medicinal chemistry.

PropertyValue
Molecular FormulaC20H19F3N2O3S2
Molecular Weight456.5 g/mol
CAS Number896679-13-3

While specific mechanisms of action for this compound are not fully elucidated, it is known to interact with peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. The trifluoromethyl group enhances its potency against certain biological targets, including reverse transcriptase enzymes, indicating relevance in antiviral drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Thiazole derivatives often show antibacterial and antifungal properties. The compound's structural features may enhance its efficacy against various pathogens.
  • Anti-inflammatory Effects : By modulating PPAR activity, the compound could influence inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antiviral Potential : Its interaction with reverse transcriptase enzymes positions it as a candidate for antiviral applications.

Case Studies and Experimental Findings

Experimental studies have highlighted the compound's interaction with various biomolecules. Notably, it has shown significant binding affinity to PPARs, which may vary based on structural modifications.

Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamideContains nitro group instead of ethoxyAnticancer propertiesNitro group enhances reactivity
BenzothiazolesThiazole ring presentAntimicrobial activitySimplified structure
BenzamidesBenzamide core presentDiverse pharmacological effectsLacks thiazole or trifluoromethyl groups

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Thiazole vs. Pyrimidine/Oxazole:

  • Pyrimidine Derivatives: 4-Ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}benzenesulfonamide () replaces the thiazole with a pyrimidine ring.
  • Oxazole Derivatives : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () substitutes thiazole with oxazole. Oxazole’s reduced electron density compared to thiazole could diminish metal coordination or hydrogen-bonding capacity, impacting bioactivity .

Substituent Effects

  • Trifluoromethyl vs.
  • Ethoxy vs. Benzyloxy : N-[4-(Benzyloxy)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses a benzyloxy group, which increases steric bulk and may hinder membrane permeability compared to the ethoxy group in the target compound .

Pharmacological Implications

  • Beta-3 Adrenoceptor Agonists: highlights species-specific efficacy differences in beta-3 agonists. If the target compound acts on this receptor, its trifluoromethyl and thiazole groups may improve human beta-3-AR selectivity over rodent receptors, addressing a key limitation of earlier agonists .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Core Heterocycle Key Substituents IR Bands (cm⁻¹) Reference
Target Compound Thiazole Trifluoromethylphenyl, Ethoxy C=S: ~1250 (expected)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-... Triazole Cl, Difluorophenyl C=S: 1247–1255; NH: 3278–3414
4-Methyl-N-{4-[(5-methyloxazol)... Oxazole Methyl, Methylsulfamoyl
Ethyl 2-(4-((2-(4-...piperazin-1-yl)acetate Thiazole Trifluoromethylphenyl, Ureido

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₂₀H₂₀F₃N₃O₃S₂ 503.52 Sulfonamide, Thiazole, CF₃
4-Ethoxy-N-{2-[4-methyl-6-(CF₃)... C₁₆H₁₈F₃N₃O₃S 389.39 Sulfonamide, Pyrimidine, CF₃
N-[4-(Benzyloxy)phenyl]-2-...acetamide C₂₃H₂₂N₄O₃S₂ 478.57 Acetamide, Triazole, Thiophene

Research Findings and Implications

  • Tautomerism : The target compound’s thiazole ring avoids the tautomeric equilibria observed in triazole derivatives (e.g., ), simplifying its structural predictability in biological systems .
  • Selectivity: Compared to piperazine-containing analogues (), the absence of a basic nitrogen in the target may reduce off-target interactions with adrenoceptors .
  • Synthetic Challenges : Multi-step syntheses (e.g., ’s triazole derivatives) often result in lower yields than simpler couplings (), necessitating optimization for scalable production .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide?

The synthesis involves multi-step reactions, starting with the formation of the thiazole ring and subsequent sulfonamide coupling. Critical parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., ethanol or DMF as solvents) to ensure intermediate stability .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products, monitored via TLC and NMR .
  • Reagent selection : Use of 4-(trifluoromethyl)phenylboronic acid for Suzuki coupling or similar cross-coupling reactions to introduce the trifluoromethyl group .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2), sulfonamide protons (δ ~7.5-8.0 ppm), and thiazole ring protons (δ ~7.2-7.8 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]+^+ or [M−H]^− should align with the theoretical molecular weight (~456 g/mol) .
  • IR spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1150-1350 cm1^{-1}) and C-F (1100-1250 cm1^{-1}) confirm functional groups .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the thiazole and sulfonamide moieties’ known role in modulating enzyme activity .
  • Antimicrobial screening : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria, leveraging structural similarities to bioactive thiazole derivatives .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Modular substitution : Replace the ethoxy group with methoxy or halogenated variants to assess electronic effects on binding affinity .
  • Trifluoromethyl positioning : Compare para- vs. meta-substituted phenyl groups on the thiazole ring to optimize steric and hydrophobic interactions with target proteins .
  • Bioisosteric replacements : Substitute the sulfonamide with carboxamide or phosphonamide groups to evaluate metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Dose-response normalization : Re-test compounds under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • Off-target profiling : Use proteome-wide microarrays or thermal shift assays to identify non-specific binding interactions .
  • Solubility optimization : Adjust DMSO concentration (<1%) or use surfactants (e.g., Tween-80) to mitigate false negatives in cell-based assays .

Q. How can computational methods aid in target identification for this compound?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using AutoDock Vina, focusing on hydrogen bonding with the sulfonamide and π-π stacking with the thiazole .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize high-affinity targets .
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., COX-2 or carbonic anhydrase) .

Notes

  • Synthesis reproducibility : Ensure anhydrous conditions for sulfonamide coupling to prevent hydrolysis .
  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .
  • Ethical compliance : Adhere to institutional guidelines for biological testing; avoid in vivo studies without proper approval .

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